

Application Notes and Protocols for Radioimmunoassay of ANP Fragments in Plasma Samples

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Compound of Interest

Compound Name: ANP [Des18-22] 4-23 amide (rat)

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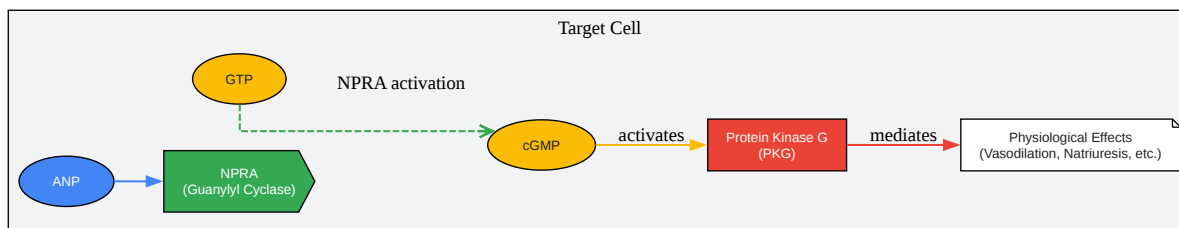
For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) is a key cardiac hormone involved in the regulation of blood pressure, blood volume, and electrolyte balance.[1][2][3] It is synthesized as a 151-amino acid pre-prohormone, which is then cleaved to a 126-amino acid prohormone (proANP).[1] The primary circulating and biologically active form is the 28-amino acid C-terminal fragment, α -ANP.[4][5] Various fragments of the ANP prohormone are present in circulation and their measurement can provide valuable insights into cardiovascular physiology and pathophysiology. This document provides detailed protocols for the quantitative determination of ANP and its fragments in plasma samples using radioimmunoassay (RIA), a highly sensitive and specific technique.[6][7]

ANP Signaling Pathway

ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPRA), which possesses intrinsic guanylyl cyclase activity.[8][9] This binding leads to the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates various downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system. [1][10]



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Caption: ANP signaling pathway.

Experimental Protocols

This section details the methodology for the radioimmunoassay of ANP fragments in plasma.

Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate measurement of ANP fragments.

Materials:

- Vacutainer tubes containing EDTA
- Aprotinin (a protease inhibitor)
- Refrigerated centrifuge
- Polystyrene storage tubes
- Crushed ice

Procedure:

- Collect whole blood by venipuncture into pre-chilled EDTA-containing tubes.[4]

- Immediately place the collected blood on crushed ice to minimize peptide degradation.[4]
- Within one hour of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.[4]
- Transfer the supernatant (plasma) to a clean polystyrene tube.
- Add aprotinin to the plasma at a final concentration of 200 KIU/mL to inhibit protease activity.
[4]
- Store the plasma samples at -20°C or lower until analysis.[4]

Extraction of ANP Fragments from Plasma

For accurate measurement, it is essential to extract and concentrate ANP fragments from plasma. Solid-phase extraction using Sep-Pak C18 cartridges is a commonly used method.[4]
[11]

Materials:

- Sep-Pak C18 cartridges
- 4% Acetic acid in water
- Methanol
- 86% Ethanol
- Nitrogen gas evaporation system
- 100% Ethanol
- Assay buffer

Procedure:

- Cartridge Pre-treatment:
 - Wash the Sep-Pak C18 cartridge with 5 mL of 4% acetic acid in 86% ethanol.[4]

- Wash with 5 mL of methanol.[4]
- Wash with 5 mL of distilled water.[4]
- Equilibrate the cartridge with 5 mL of 4% acetic acid.[4]
- Sample Loading:
 - Acidify 0.5 mL of plasma with 1.5 mL of 4% acetic acid.[4]
 - Apply the acidified plasma to the pre-treated cartridge.[4]
- Washing:
 - Wash the cartridge twice with 3 mL of distilled water to remove interfering substances.[4]
- Elution:
 - Elute the ANP fragments with 3 mL of 4% acetic acid in 86% ethanol.[4]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen gas at 37°C for approximately 1 hour.[4]
 - Add 1 mL of 100% ethanol, mix, and evaporate to complete dryness.[4]
 - Reconstitute the dried residue in 250 µL of assay buffer.[4]
 - The sample is now ready for the radioimmunoassay procedure.

Radioimmunoassay (RIA) Procedure

The RIA for ANP is a competitive binding assay.[6] Unlabeled ANP in the sample or standard competes with a fixed amount of radiolabeled ANP (tracer) for a limited number of binding sites on a specific anti-ANP antibody.[6][7]

Materials:

- ANP standard solutions
- Reconstituted plasma extracts
- Anti-ANP antibody
- ^{125}I -labeled ANP tracer
- Precipitating reagent (e.g., second antibody/polyethylene glycol system)
- Assay buffer
- Polystyrene test tubes (12 x 75 mm)
- Vortex mixer
- Refrigerated centrifuge
- Gamma counter

Procedure:

- Pipette 100 μL of ANP standard solutions, reconstituted controls, and plasma extracts into appropriately labeled test tubes.[\[4\]](#)
- Add 200 μL of anti-ANP antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes. Add 200 μL of assay buffer to the NSB tubes.[\[4\]](#)
- Vortex all tubes and incubate at 4°C for 20-22 hours.[\[4\]](#)
- Add 200 μL of ^{125}I -labeled ANP tracer to all tubes.[\[4\]](#)
- Vortex all tubes and incubate for another 20-22 hours at 4°C.[\[4\]](#)
- Add 500 μL of precipitating reagent to all tubes except the TC tubes.[\[4\]](#)
- Vortex and incubate for 30-60 minutes at 2-8°C.[\[4\]](#)
- Centrifuge the tubes for 15 minutes at 1700 x g at 2-8°C.[\[4\]](#)

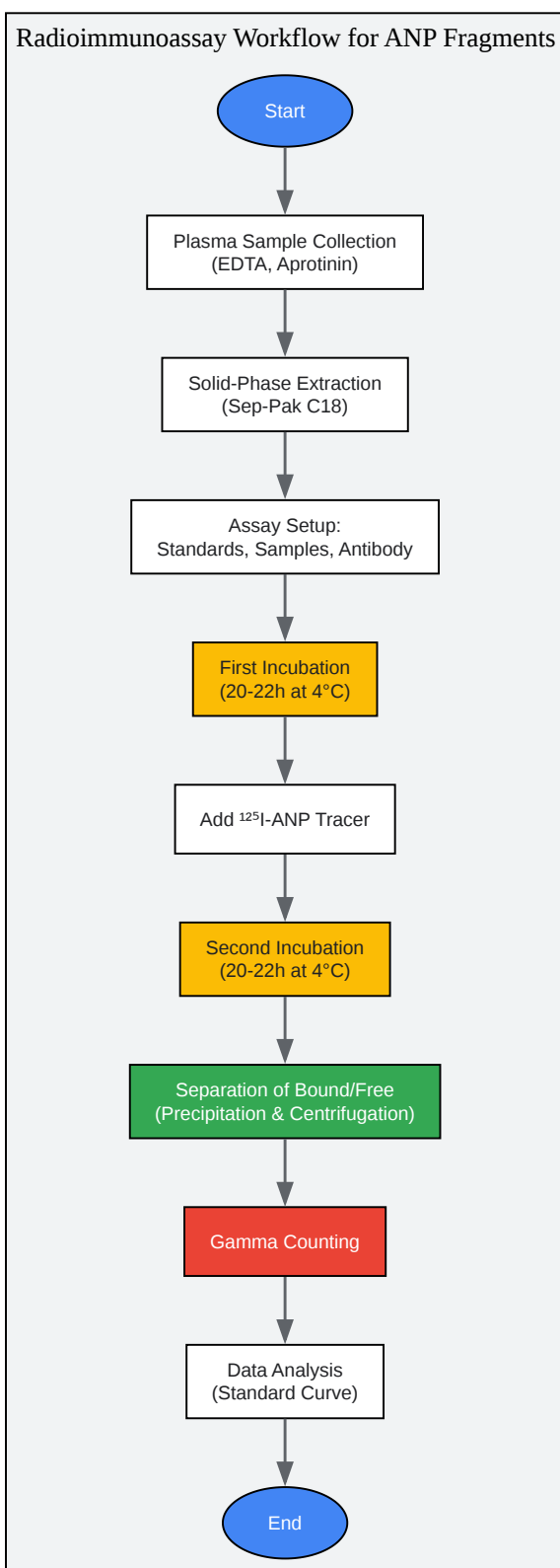
- Immediately decant or aspirate the supernatant.[\[4\]](#)
- Count the radioactivity of the precipitate (bound fraction) in a gamma counter for 1 minute.[\[4\]](#)

Data Analysis

- Calculate the average counts per minute (CPM) for each set of duplicate tubes.
- Subtract the average NSB CPM from all other averages.
- Generate a standard curve by plotting the percentage of bound tracer ($\%B/B_0$) against the concentration of the ANP standards.
- Determine the concentration of ANP in the unknown samples by interpolating their $\%B/B_0$ values from the standard curve.
- Multiply the determined concentration by the appropriate dilution factor to obtain the final plasma ANP concentration.

Experimental Workflow

The following diagram illustrates the key steps in the radioimmunoassay of ANP fragments in plasma.



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Caption: RIA workflow for ANP fragments.

Quantitative Data Summary

The following tables summarize key quantitative data for ANP radioimmunoassays.

Table 1: Assay Performance Characteristics

Parameter	Typical Value	Reference
Sensitivity	1.9 pmol/L	[11]
5 ng/L	[12]	
2 pg/tube	[13]	
3.9 pg/mL	[14]	
Intra-assay CV	6%	[12]
< 8%	[13]	
6.8%	[14]	
Inter-assay CV	11%	[12]
< 12%	[13]	
16.8%	[14]	
Recovery after Extraction	80%	[11]

Table 2: Cross-Reactivity of Anti-ANP Antiserum

Peptide	Cross-Reactivity	Reference
α -human ANP	100%	[11]
β -human ANP	Recognized	[11]
γ -human ANP	Recognized	[11]
N- or C-terminal fragments of α -hANP	No cross-reactivity	[11]
γ -hANP 1-67 (N-terminal fragment)	No cross-reactivity	[11]

Table 3: Plasma Concentrations of ANP Fragments in Humans

ANP Fragment	Condition	Concentration (mean \pm SEM/SD)	Reference
Immunoreactive ANP	Healthy Volunteers	7.4 \pm 1.3 pmol/L	[11]
ANP	Healthy Volunteers	33 \pm 4 ng/L	[12]
hANP	Healthy Adults	8 to 68 ng/L (range)	[13]
ANP	Healthy Subjects (normal sodium)	8.4 \pm 1.4 pg/mL	[15]
ANF N-terminal peptide	Normal Subjects	420 \pm 157 pmol/L	[16]
proANP (1-30)	Healthy Subjects	288 \pm 22 pmol/L	[17]
proANP (31-67)	Healthy Subjects	423 \pm 65 pmol/L	[17]
ANF N-terminal peptide	Congestive Heart Failure	7,041 \pm 6,136 pmol/L	[16]
ANF N-terminal peptide	Chronic Renal Failure	10,079 \pm 4,942 pmol/L	[16]
proANP (1-30)	Chronic Heart Failure	1436 \pm 288 pmol/L	[17]
proANP (31-67)	Chronic Heart Failure	2305 \pm 383 pmol/L	[17]

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